

ONO-4817: A Technical Guide to a Potent Matrix Metalloproteinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-4817 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases integral to extracellular matrix (ECM) remodeling. Dysregulation of MMP activity is implicated in a multitude of pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation. **ONO-4817** has demonstrated significant therapeutic potential in a variety of preclinical models, positioning it as a valuable tool for research and a candidate for further drug development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **ONO-4817**, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and Synthesis

ONO-4817, with the chemical name N-[(1S,3S)-1-[(ethoxymethoxy)methyl]-4-(hydroxyamino)-3-methyl-4-oxobutyl]-4-phenoxy-benzamide, was developed by Ono Pharmaceutical Co., Ltd. The design and synthesis of **ONO-4817** were part of a focused effort to create potent and selective MMP inhibitors with favorable pharmacokinetic profiles. While the specific, detailed synthesis protocol from the initial discovery is not publicly available in the searched literature, the general approach for creating such hydroxamate-based MMP inhibitors involves multi-step organic synthesis.



A likely synthetic approach, based on the structure of **ONO-4817** and common methods for synthesizing similar compounds, would involve the following key steps:

- Synthesis of the core amino acid derivative: This would involve the stereoselective synthesis of the novel amino acid backbone containing the ethoxymethyl ether protecting group.
- Amide bond formation: The synthesized amino acid derivative would then be coupled with 4phenoxybenzoic acid to form the central amide linkage.
- Hydroxamic acid formation: The final step would be the conversion of a carboxylic acid or ester group at the C-terminus of the amino acid derivative into the hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of MMPs.

Further details on the precise reagents, reaction conditions, and purification methods would be found in the primary medicinal chemistry literature or patents, which were not fully accessible in the conducted search.

Mechanism of Action

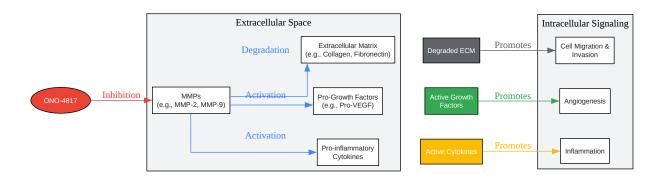
ONO-4817 exerts its inhibitory effect by targeting the active site of various MMPs. The hydroxamic acid group in the **ONO-4817** molecule acts as a zinc-chelating moiety, binding to the catalytic zinc ion in the MMP active site with high affinity. This binding prevents the MMP from hydrolyzing its natural protein substrates in the extracellular matrix.

The selectivity of **ONO-4817** for different MMPs is determined by the interactions of its other chemical moieties with the substrate-binding pockets of the enzymes. **ONO-4817** has been shown to be a potent inhibitor of several MMPs, with a degree of selectivity.

Signaling Pathway of MMP Inhibition

The inhibition of MMPs by **ONO-4817** interrupts several key pathological signaling cascades. By preventing the degradation of the extracellular matrix, **ONO-4817** can inhibit cell migration and invasion, crucial steps in cancer metastasis. Furthermore, MMPs are known to process and activate various signaling molecules, including growth factors and cytokines. By inhibiting MMPs, **ONO-4817** can indirectly modulate these signaling pathways, leading to anti-inflammatory and anti-angiogenic effects.





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Figure 1: Mechanism of action of **ONO-4817** in inhibiting MMP-mediated pathological processes.

Quantitative Data

ONO-4817 has been characterized by its potent inhibitory activity against a range of MMPs. The following tables summarize the available quantitative data.

Table 1: In Vitro MMP Inhibitory Activity of ONO-4817



Matrix Metalloproteinase (MMP)	IC50 (nM)	Ki (nM)
MMP-1 (Collagenase-1)	1600 - 2500	-
MMP-2 (Gelatinase-A)	0.5 - 0.73	0.73
MMP-3 (Stromelysin-1)	26 - 42	42
MMP-7 (Matrilysin)	2500	2500
MMP-8 (Collagenase-2)	-	1.1
MMP-9 (Gelatinase-B)	0.8 - 1.1	1.1
MMP-12 (Macrophage Elastase)	-	0.45 - 2.1
MMP-13 (Collagenase-3)	-	0.45 - 1.1

Data compiled from various commercial suppliers and preclinical studies.

Table 2: Preclinical Efficacy of ONO-4817 in Animal Models



Disease Model	Animal Species	Dosage	Route of Administrat ion	Key Finding	Reference
Lung Metastasis of Renal Cell Carcinoma	Mouse	50-200 mg/kg/day	Oral	Dose- dependent inhibition of lung metastasis.[1]	Muraishi et al., 2001
DSS-Induced Colitis	Mouse	30 mg/kg	Oral	Significant reversal of colon shortening and reduced disease activity index.	Naito et al., 2004
LPS-Induced Arthritis	Guinea Pig	30 and 100 mg/kg	Oral	Dose- dependent suppression of proteoglycan release from cartilage.[2]	Yamada et al., 2000
Neointima Formation	Hamster	20 mg/kg/day	Oral	52.4% reduction in neointimal area.[3]	Arakawa et al., 2004
Ischemia- Reperfusion Injury	Rat	5 μg/ml (ex vivo)	Perfusion	Preserved oxygenation capacity of lungs.	Shimoyama et al., 2006
Aortic Intimal Hyperplasia	Rabbit	Not specified	Oral	Suppression of atheroscleroti	Okamoto et al., 2007



c intimal hyperplasia.
[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide methodologies for key experiments involving **ONO-4817**, based on the available information from published abstracts. Access to the full-text articles would be required for a more granular, step-by-step description.

In Vitro MMP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ONO-4817** against various MMPs.

General Protocol:

- Enzyme Activation: Recombinant human pro-MMPs are activated according to standard protocols, often involving treatment with APMA (4-aminophenylmercuric acetate).
- Inhibitor Preparation: ONO-4817 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
- Assay Reaction: The activated MMP enzyme is incubated with a fluorogenic MMP substrate in the presence of varying concentrations of ONO-4817.
- Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

Animal Model of Lung Metastasis

Objective: To evaluate the in vivo efficacy of ONO-4817 in inhibiting cancer metastasis.

Protocol Outline (based on Muraishi et al., 2001):[1]

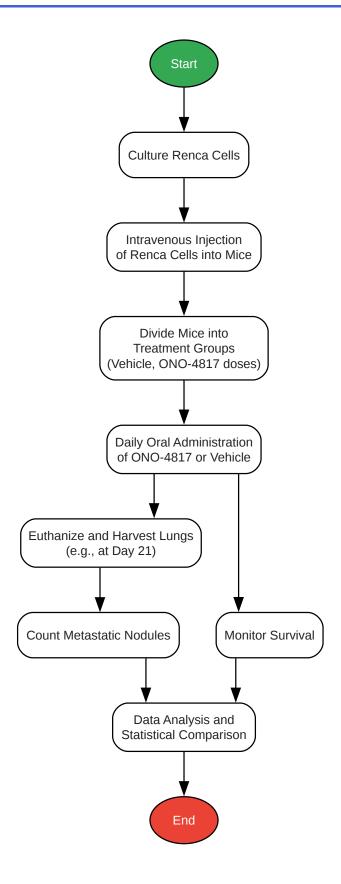
Foundational & Exploratory





- Cell Culture: Murine renal cell carcinoma (Renca) cells are cultured under standard conditions.
- Tumor Cell Implantation: A suspension of Renca cells is injected intravenously into syngeneic mice to induce experimental pulmonary metastasis.
- ONO-4817 Administration: ONO-4817 is administered orally to the mice at various doses (e.g., 50, 100, and 200 mg/kg/day), starting shortly after tumor cell implantation and continuing for a defined period.
- Metastasis Assessment: After a set number of weeks, the mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted.
- Survival Study: In a separate cohort of animals, survival is monitored over time.





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Figure 2: Experimental workflow for the in vivo lung metastasis model.



Pharmacokinetic Studies

While specific pharmacokinetic data for **ONO-4817** is limited in the searched literature, a general protocol for a preclinical pharmacokinetic study in rodents would involve the following steps:

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of **ONO-4817**.

Protocol Outline:

- Animal Dosing: A defined dose of ONO-4817 is administered to a cohort of animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
- Blood Sampling: Blood samples are collected at multiple time points post-dosing.
- Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of ONO-4817 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and bioavailability.

Conclusion

ONO-4817 is a well-characterized, potent inhibitor of matrix metalloproteinases with demonstrated efficacy in a range of preclinical models of cancer and inflammatory diseases. Its oral bioavailability makes it a promising candidate for further development. This technical guide has summarized the key data and methodologies associated with the discovery and preclinical evaluation of **ONO-4817**. Further research, particularly full disclosure of the synthesis and detailed pharmacokinetic and toxicology studies, will be essential for its potential translation to clinical applications.



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